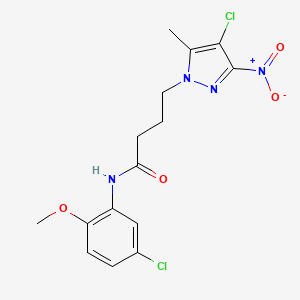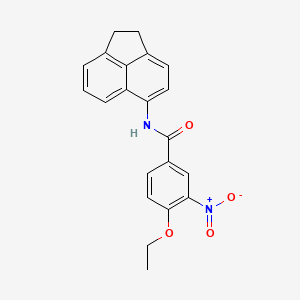![molecular formula C22H16F2N4O2S B4901310 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole](/img/structure/B4901310.png)
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl, methylsulfanyl, and nitrophenyl groups attached to the triazole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step often requires the use of a base such as potassium hydroxide and is carried out under reflux conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorobenzyl halides. These reactions are typically conducted in the presence of a strong base like sodium hydride or potassium carbonate.
Attachment of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents such as methylthiol chloride. This step may require the use of a catalyst like copper(I) iodide.
Nitration: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid. This step is usually performed under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of fluorine atoms enhances its bioavailability and metabolic stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
作用機序
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, increasing its potency.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
1-Bis(4-fluorophenyl)methyl piperazine: Another fluorinated compound with potential therapeutic applications.
Uniqueness
1-[(4-Fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both fluorophenyl and nitrophenyl groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-18-7-1-15(2-8-18)13-27-22(31-14-16-3-9-19(24)10-4-16)25-21(26-27)17-5-11-20(12-6-17)28(29)30/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOFGHDFUUCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4901229.png)


![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B4901247.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B4901249.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4901256.png)
![8-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4901264.png)
![N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4901270.png)
![3-(ethylthio)-6-(4-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4901286.png)
![2-{4-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4901291.png)


![2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4901330.png)
